Product packaging for 1-(6-Bromo-5-methylpyridin-3-yl)ethanol(Cat. No.:)

1-(6-Bromo-5-methylpyridin-3-yl)ethanol

Cat. No.: B13027023
M. Wt: 216.07 g/mol
InChI Key: VNDUEENDOUZECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Bromo-5-methylpyridin-3-yl)ethanol (CAS 1355231-33-2) is a brominated pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly in the development of Central Nervous System (CNS) active agents . The molecular structure incorporates both a bromine atom and an ethanol functional group on a 5-methylpyridin-3-yl ring, providing distinct handles for further chemical modification. The bromine atom serves as an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aromatic and heteroaromatic systems. Concurrently, the ethanol side chain can be readily oxidized to the corresponding ketone or utilized to form ester or ether derivatives, expanding its utility in constructing complex molecular architectures . Its primary research value lies in its application as a key precursor for the synthesis of diazabicyclic compounds that have demonstrated activity in the CNS . Structural analogues of this compound, specifically those where the ethanol moiety has been transformed into an ethanamine group, are recognized intermediates in pharmaceutical synthesis for potential treatments of neurological disorders . Researchers utilize this bromomethyl pyridine derivative in the exploration of novel therapeutic agents targeting conditions such as pain disorders, Parkinson's disease, and attention deficit/hyperactivity disorders, as documented in patent literature covering diazabicyclic CNS active agents . The compound is offered exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO B13027023 1-(6-Bromo-5-methylpyridin-3-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

1-(6-bromo-5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H10BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3

InChI Key

VNDUEENDOUZECN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C(C)O

Origin of Product

United States

Synthetic Methodologies for 1 6 Bromo 5 Methylpyridin 3 Yl Ethanol

Precursor Synthesis Strategies

The successful synthesis of the target alcohol is critically dependent on the efficient preparation of key intermediates, namely the substituted bromopyridine core and the appropriate carbonyl precursor.

The creation of the 6-bromo-5-methylpyridin-3-yl framework is a foundational step. Various methods exist for the synthesis of substituted bromopyridines, often starting from more common pyridine (B92270) derivatives. A key precursor for many subsequent reactions is 6-bromo-5-methylnicotinic acid. bldpharm.com The synthesis of related brominated pyridines often involves direct bromination of an activated pyridine ring or conversion of a hydroxyl or amino group to a bromide.

For instance, the synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) is achieved through the direct bromination of 4-methyl-5-nitropyridin-2-ol using bromine in acetic acid. rsc.org This intermediate can then be further functionalized. Another common strategy involves the transformation of a hydroxyl group. The synthesis of methyl 4-bromo-6-methylnicotinate from methyl 4-hydroxy-6-methylnicotinate using phosphorus oxybromide (POBr₃) exemplifies this approach. rsc.org Challenges in pyridine chemistry, such as the deactivation of the ring towards electrophilic substitution, have led to the development of various specialized techniques. sciencemadness.org

Starting MaterialReagentsProductReference
4-Methyl-5-nitropyridin-2-olBr₂, AcOH3-Bromo-4-methyl-5-nitropyridin-2-ol rsc.org
Methyl 4-hydroxy-6-methylnicotinatePOBr₃, DCMMethyl 4-bromo-6-methylnicotinate rsc.org
2-Amino-3-methylpyridineAc₂O, then Br₂, then HBr/NaNO₂2,5-Dibromo-3-methylpyridine (B189406)
2-Hydroxy-5-methyl-3-nitropyridinePOBr₃, DMF2-Bromo-5-methyl-3-nitropyridine

The most direct precursors to the target secondary alcohol are the corresponding ketone, 1-(6-bromo-5-methylpyridin-3-yl)ethanone (B8793945), and the aldehyde, 6-bromo-5-methylnicotinaldehyde. These are typically synthesized from 6-bromo-5-methylnicotinic acid. bldpharm.com The conversion of a carboxylic acid to a ketone can be achieved by first activating the acid, for example, by converting it to an acyl chloride, followed by reaction with an organometallic reagent like a Grignard reagent or an organocadmium compound. Alternatively, Weinreb amide chemistry provides a high-yield route to ketones from carboxylic acids. The aldehyde can be prepared via controlled reduction of the carboxylic acid or its ester derivative using reagents like diisobutylaluminium hydride (DIBAL-H).

Direct Synthetic Routes to 1-(6-Bromo-5-methylpyridin-3-yl)ethanol

With the carbonyl precursor in hand, the final step is the reduction of the ketone or aldehyde to the secondary alcohol. The focus of modern synthetic chemistry is to perform this transformation with high stereocontrol.

The formation of the chiral center at the alcohol requires an enantioselective reduction of the prochiral ketone, 1-(6-bromo-5-methylpyridin-3-yl)ethanone. A well-established method for this is the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst in combination with a stoichiometric borane (B79455) source (such as borane-dimethyl sulfide (B99878) complex) to deliver a hydride to one face of the ketone preferentially, yielding the alcohol product in high enantiomeric excess. wikipedia.org Although highly effective, this method requires the use of stoichiometric borane reagents. wikipedia.org

Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation represent highly efficient and atom-economical methods for producing chiral alcohols. wikipedia.orgwikipedia.org Groundbreaking work by Ryōji Noyori demonstrated that ruthenium complexes bearing chiral diphosphine and diamine ligands are exceptionally effective catalysts for the asymmetric hydrogenation of a wide range of ketones, including heteroaromatic ketones. acs.orgnih.gov

These catalyst systems, such as trans-RuCl₂[(R)-xylbinap][(R)-daipen], operate under hydrogen gas and can achieve very high enantioselectivities and turnover numbers. nih.gov A key finding is that the electronic nature and steric properties of the heteroaromatic ring have minimal impact on the stereochemical outcome, suggesting this method is broadly applicable to substrates like 1-(6-bromo-5-methylpyridin-3-yl)ethanone. acs.orgnih.gov Asymmetric transfer hydrogenation, which uses hydrogen donors like isopropanol (B130326) or formic acid, offers an alternative that avoids the need for high-pressure hydrogenation equipment. mdpi.comufmg.br A variety of transition metals, including rhodium, iridium, iron, and manganese, have also been employed in catalysts for the asymmetric reduction of pyridyl ketones. citedrive.comthieme-connect.com

Table of Asymmetric Hydrogenation of Heteroaromatic Ketones with Ru Catalysis nih.gov

Substrate (Ketone) Catalyst System H₂ Pressure (atm) Enantiomeric Excess (ee) Product Configuration
2-Acetylfuran (S,S)-Ru complex 8 >99% R
2-Acetylthiophene (S,S)-Ru complex 8 98% R
3-Acetylpyridine (R,R)-Ru complex 4 96% S
2-Acetylpyridine (R,R)-Ru complex 8 95% S

Advanced Coupling and Functionalization Strategies

Beyond the direct synthesis, advanced strategies can be employed to build molecular complexity. The bromine atom on the pyridine ring serves as a versatile handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. For example, processes developed for the synthesis of the COX-2 inhibitor Etoricoxib involve the palladium-catalyzed α-arylation of a pyridyl ketone enolate with an aryl halide. chemicalbook.comgoogle.com An analogous strategy could involve coupling a suitable nucleophile at the C-Br position of 1-(6-bromo-5-methylpyridin-3-yl)ethanone before the reduction step.

More recently, novel photocatalytic methods have emerged. A visible-light-activated process enables the asymmetric alkylation of pyridine-based ketones with hydrocarbons. acs.org This method uses a chiral N,N'-dioxide-metal complex as a Lewis acid catalyst in conjunction with a photoredox catalyst, allowing for the direct formation of complex chiral tertiary alcohols from ketone precursors. acs.org Such cutting-edge techniques represent the forefront of synthetic methodology applicable to this class of compounds.

Cross-Coupling Reactions for Pyridine Ring Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon bonds in the synthesis of complex aromatic compounds, including pyridine derivatives. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a particularly powerful tool for this purpose. youtube.comyoutube.com In a potential synthesis of the target compound or its immediate precursors, a brominated pyridine core would serve as the organic halide.

The general catalytic cycle for a Suzuki-Miyaura reaction involves three primary steps:

Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (e.g., a bromo-methyl-pyridine derivative), inserting itself into the carbon-bromine bond and changing its oxidation state to palladium(II). youtube.com

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex, displacing the halide. This step requires a base to activate the organoboron species. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. youtube.com

Research on the synthesis of related pyridine derivatives demonstrates the viability of this approach. For instance, studies have shown the successful Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com A similar strategy could be envisioned for synthesizing a precursor to this compound. For example, coupling 2,5-dibromo-3-methylpyridine with a suitable vinylboronic ester could introduce the vinyl group, which could then be converted to the ethanol (B145695) side-chain through hydration.

The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated, making it suitable for complex molecular architectures. nih.gov

Table 1: Typical Components in a Suzuki-Miyaura Reaction for Pyridine Functionalization

ComponentExample(s)Role in ReactionReference
Aryl/Heteroaryl Halide 5-Bromo-2-methylpyridin-3-amineThe electrophilic coupling partner containing the leaving group (Br). mdpi.com
Organoboron Reagent Arylboronic acids, Pyrazolylboronic estersThe nucleophilic coupling partner that provides the new carbon framework. mdpi.comnih.gov
Palladium Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]Facilitates the oxidative addition and reductive elimination steps. youtube.commdpi.com
Base Potassium phosphate (B84403) (K₃PO₄), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃)Activates the organoboron reagent for transmetalation. youtube.commdpi.comnih.gov
Solvent System 1,4-Dioxane/Water, Dimethoxyethane (DME)/Ethanol/WaterSolubilizes reactants and facilitates the reaction phases. mdpi.comnih.gov

Nucleophilic Substitution Pathways on Brominated Pyridine Rings

Nucleophilic aromatic substitution (SₙAr) provides an alternative route to functionalizing pyridine rings. mdpi.com The pyridine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at positions 2 and 4 (ortho and para to the nitrogen atom). youtube.com While the bromine in this compound is at the 6-position, the presence of the ring nitrogen still activates the ring toward nucleophilic attack compared to a simple bromobenzene.

The SₙAr mechanism typically proceeds in two steps:

A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The leaving group is expelled, and the aromaticity of the ring is restored.

This pathway has been demonstrated in the reaction of 5-bromo-1,2,3-triazines with phenols to form 5-aryloxy-1,2,3-triazines, showcasing SₙAr on a halogenated nitrogen-containing heterocycle. acs.org In the context of synthesizing the target compound, a potent carbon-based nucleophile would be required to displace the bromine atom to form a new C-C bond. However, such direct substitutions with alkyl nucleophiles are often less efficient than cross-coupling methods.

A related method is vicarious nucleophilic substitution (VNS), where a carbanion bearing a leaving group attacks the aromatic ring at a C-H position, followed by elimination to form the substituted product. acs.org This advanced technique allows for the C-H alkylation of electron-deficient rings like nitropyridines and could theoretically be adapted for specific functionalization patterns. acs.org

Optimization of Synthetic Pathways for this compound

To move from a theoretical route to a practical and viable synthesis, rigorous optimization of the reaction is essential. This involves fine-tuning conditions, assessing scalability, and incorporating environmentally friendly principles.

Reaction Condition Parameter Tuning (e.g., Solvent Systems, Temperature Profiles, Catalyst Loading)

The efficiency and yield of a synthetic route, such as a Suzuki-Miyaura coupling, are highly dependent on the reaction parameters. Tuning these variables is a critical step in developing a robust protocol.

Catalyst System: The choice of palladium catalyst and its associated ligands is paramount. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(dppf)Cl₂ may offer better stability or reactivity for specific substrates. youtube.commdpi.com Catalyst loading is also a key variable; minimizing the amount of palladium used is crucial for reducing costs and residual metal contamination without compromising the reaction rate or yield.

Temperature Profiles: Temperature directly impacts the reaction kinetics. For Suzuki couplings, temperatures are often elevated (e.g., 80-95°C) to drive the reaction to completion. mdpi.comnih.gov An optimal temperature profile ensures a reasonable reaction time while minimizing the formation of thermal degradation byproducts.

Base Selection: The strength and solubility of the base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) can significantly affect the activation of the boronic acid and, consequently, the reaction yield. youtube.com

Table 2: Hypothetical Parameter Tuning for Suzuki-Miyaura Synthesis of a Pyridine Precursor

ParameterVariationPotential OutcomeReference
Catalyst Pd(PPh₃)₄ vs. Pd(dppf)Cl₂Different turnover numbers and stability; may affect yield and side product formation. youtube.com
Base K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃Stronger or more soluble bases may increase reaction rate but could also promote side reactions. youtube.commdpi.com
Solvent Ratio Dioxane:Water (4:1 vs. 2:1)Affects solubility of reactants and catalyst, potentially altering reaction efficiency. mdpi.com
Temperature 80°C vs. 100°CHigher temperatures may increase reaction speed but risk decomposition of reactants or products. nih.gov
Catalyst Loading 5 mol% vs. 1 mol% vs. 0.5 mol%Lower loading reduces cost and metal contamination but may require longer reaction times or result in incomplete conversion. mdpi.com

Process Intensification and Scalability Assessments

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of scalability and process intensification. A reaction that works well on a milligram scale may face challenges such as poor heat transfer or mixing issues when scaled up. nih.gov

Gram-Scale Synthesis: A crucial step is to perform the synthesis on a larger, gram-scale to identify potential bottlenecks. This demonstrates the practical applicability of the chosen synthetic method. rsc.org

Flow Chemistry: For industrial production, converting a batch process to a continuous flow system can offer significant advantages. numberanalytics.com Flow chemistry allows for superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity. numberanalytics.com

Investigation of Green Chemistry Principles in Synthetic Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. researchgate.net The synthesis of this compound can be made more sustainable through several strategies.

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product reduces waste. Cross-coupling reactions are often favored for their high atom economy compared to classical condensation methods. rsc.org

Use of Greener Solvents: Replacing hazardous solvents like dioxane with more environmentally benign alternatives is a key goal. biosynce.com

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. nih.gov

By systematically applying these optimization and green chemistry principles, the synthesis of this compound can be developed into a process that is not only efficient and high-yielding but also economically and environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 6 Bromo 5 Methylpyridin 3 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Chemical Shift Assignment and Coupling Constant Analysis

A ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as doublets or singlets depending on their coupling with neighboring protons. The methine proton of the ethanol (B145695) group would likely appear as a quartet, being split by the adjacent methyl protons. The methyl group of the ethanol moiety would, in turn, appear as a doublet. The methyl group attached to the pyridine ring would present as a singlet. The hydroxyl proton might appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. Coupling constants (J-values) would be crucial for confirming the connectivity of the protons.

¹³C NMR Chemical Shift Assignment and Multiplicity Analysis

A ¹³C NMR spectrum would show a signal for each unique carbon atom in 1-(6-Bromo-5-methylpyridin-3-yl)ethanol. The chemical shifts would indicate the nature of each carbon (aromatic, aliphatic, alcohol-bearing). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the correlations between coupled protons, for instance, between the methine proton and the methyl protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to.

Infrared (IR) and Raman Spectroscopy

These vibrational spectroscopy techniques provide information about the functional groups present in a molecule.

Vibrational Mode Assignment and Characteristic Band Analysis

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would indicate the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Br stretching would be expected at lower wavenumbers.

Correlation of Experimental Spectra with Theoretically Computed Vibrational Frequencies

In a comprehensive study, the experimental IR and Raman spectra would be compared with spectra predicted by theoretical calculations, often using Density Functional Theory (DFT). This comparison helps in the precise assignment of the observed vibrational modes to specific molecular motions. A study on the related compound 2-acetylamino-5-bromo-6-methylpyridine (B57760) demonstrated the use of DFT calculations to analyze vibrational spectra, showing shifts in frequencies due to molecular structure. researchgate.netnih.gov A similar approach for this compound would provide a deeper understanding of its vibrational properties.

Without access to primary research data, any further elaboration would be speculative. A definitive and accurate article on the advanced spectroscopic characterization of this compound requires the publication of its experimental spectroscopic data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For the compound this compound, UV-Vis spectroscopy provides critical insights into its electronic structure and the nature of its chromophores. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The specific wavelengths at which absorption occurs are characteristic of the molecule's structure.

Electronic Transition Analysis and Chromophore Characterization

The primary chromophore in this compound is the substituted pyridine ring. The electronic transitions observed in the UV-Vis spectrum of this compound are primarily associated with this aromatic system. The pyridine ring itself can undergo π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions, resulting in strong absorption bands in the UV region. For substituted pyridines, these bands are often observed in the range of 200-300 nm. The presence of substituents on the pyridine ring, such as the bromo group, the methyl group, and the 1-hydroxyethyl group, can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). The bromo and methyl groups, being auxochromes, can modulate the energy of the molecular orbitals and thus influence the wavelength of absorption.

The n → π* transitions involve the excitation of a non-bonding electron, in this case from the nitrogen atom of the pyridine ring, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and are often observed as a shoulder or a separate band at longer wavelengths, typically above 300 nm. However, in polar solvents, these transitions can be masked or undergo a hypsochromic (blue) shift.

Solvent Effects and Solvatochromism Studies

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a UV-Vis absorption band changes with the polarity of the solvent in which the compound is dissolved. wikipedia.org This effect arises from differential solvation of the ground and excited states of the molecule. Studying the solvatochromic behavior of this compound can provide valuable information about the nature of its electronic transitions and the polarity of its excited state.

Pyridine and its derivatives often exhibit negative solvatochromism for their n → π* transitions. nih.gov This means that as the polarity of the solvent increases, the absorption maximum shifts to a shorter wavelength (a hypsochromic or blue shift). This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons on the nitrogen atom in the ground state, thus increasing the energy required for the n → π* transition.

Conversely, π → π* transitions in substituted pyridines may exhibit positive solvatochromism (a bathochromic or red shift) with increasing solvent polarity. nih.gov This occurs if the excited state is more polar than the ground state, leading to greater stabilization of the excited state by polar solvents and a decrease in the transition energy.

For this compound, it is anticipated that the n → π* transition will show a hypsochromic shift when moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol or water. The π → π* transitions are expected to show a less pronounced, but likely bathochromic, shift.

To illustrate the expected solvatochromic effects, the following interactive data table outlines the anticipated shifts in the UV-Vis absorption maxima for the principal electronic transitions of this compound in solvents of varying polarity.

Interactive Data Table: Expected Solvatochromic Shifts for this compound

SolventPolarity IndexExpected λ_max for n → π* TransitionExpected λ_max for π → π* Transition
Hexane0.1Longer WavelengthShorter Wavelength
Dichloromethane3.1
Acetone5.1
Ethanol5.2
Water10.2Shorter WavelengthLonger Wavelength
(Note: This table is predictive and based on general principles of solvatochromism for substituted pyridines. The arrows indicate the expected direction of the shift relative to a non-polar solvent.)

Stereochemical Investigations of 1 6 Bromo 5 Methylpyridin 3 Yl Ethanol

Chirality and Stereogenic Centers in the Compound

A theoretical analysis indicates that 1-(6-Bromo-5-methylpyridin-3-yl)ethanol possesses a stereogenic center at the carbon atom bearing the hydroxyl group and the ethyl group. This is due to it being bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and the (6-Bromo-5-methylpyridin-3-yl) group. The presence of this chiral center means the compound can exist as a pair of enantiomers. However, without experimental studies, this remains a structural deduction.

Enantiomeric Resolution Techniques

There is no available literature describing the practical application of enantiomeric resolution techniques, such as chiral chromatography or derivatization followed by separation, specifically to this compound. While these methods are standard for separating enantiomers, the specific conditions, and outcomes for this compound have not been reported.

Diastereomeric Analysis and Separation Methodologies

In the absence of a second stereocenter in the molecule or the formation of diastereomeric derivatives, a diastereomeric analysis is not applicable. Should the compound be derivatized with a chiral agent, it would form diastereomers, but no studies detailing such a process or subsequent separation have been found.

Determination of Absolute and Relative Configurations

No research has been published on the determination of the absolute or relative configuration of the enantiomers of this compound. Techniques such as Electronic Circular Dichroism (ECD), which are powerful tools for elucidating the stereochemistry of chiral molecules, have not been applied to this specific compound in any available studies.

Computational and Theoretical Studies on 1 6 Bromo 5 Methylpyridin 3 Yl Ethanol and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. By utilizing functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can accurately model molecular properties. derpharmachemica.comnih.gov For pyridine (B92270) derivatives, DFT calculations are crucial for determining optimized geometries, bond lengths, and bond angles, which are fundamental to understanding their chemical behavior. derpharmachemica.comresearchgate.net

In a study on 2,6-bis(bromomethyl)pyridine (B1268884), DFT calculations with the B3LYP/6-311G(d,p) basis set were used to determine the molecule's optimized geometry and total energy. derpharmachemica.com The calculated bond lengths for C-C, C-Br, C-H, and C-N were found to be in good agreement with experimental data. derpharmachemica.com Similarly, for 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6–311G(d,p) level were employed to compare the optimized structure with the experimentally determined solid-state structure. nih.gov These examples underscore the reliability of DFT in predicting the structural parameters of complex heterocyclic compounds.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding potential energies. Identifying the global energy minimum is key to understanding the most stable conformation of a molecule. For a molecule like 1-(6-bromo-5-methylpyridin-3-yl)ethanol, the rotation around the C-C bond connecting the ethanol (B145695) group to the pyridine ring is a critical factor in determining its conformational isomers.

In a study of 2,6-bis(bromomethyl)pyridine, the local minimum energy for the optimized structure was calculated to be approximately -5474.0925 atomic units using the B3LYP/6-311G(d,p) basis set. derpharmachemica.com This value represents a stable conformation of the molecule. For the more flexible (RS)-(4-bromophenyl)(pyridine-2yl)methanol, DFT calculations help in understanding the orientation of the phenyl and pyridyl rings relative to the methanol (B129727) group, which is crucial for its supramolecular arrangements. scispace.com For this compound, a similar analysis would involve rotating the ethanol substituent to map the potential energy surface and identify the most stable conformers, which are likely influenced by steric hindrance from the adjacent methyl group and electronic interactions involving the bromine atom and the nitrogen of the pyridine ring.

Molecular Electrostatic Potential (MEP) surface analysis is an invaluable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. derpharmachemica.comscispace.com The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

In studies of various pyridine derivatives, the MEP analysis consistently shows a region of negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and susceptibility to protonation and alkylation. derpharmachemica.comresearchgate.netmdpi.com For 2,6-bis(bromomethyl)pyridine, the MEP diagram is used to investigate the relationship between the molecular structure and its physicochemical properties. derpharmachemica.com In the case of (RS)-(4-bromophenyl)(pyridine-2yl)methanol, the MEP map helps to understand the active sites for structure-activity relationships. scispace.com For this compound, the MEP surface would likely show a negative potential near the nitrogen atom and the oxygen of the hydroxyl group, making these sites attractive for electrophiles. The bromine atom would also influence the electrostatic potential distribution on the pyridine ring.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energies of these orbitals and the gap between them are critical in determining a molecule's chemical reactivity, kinetic stability, and electronic properties. derpharmachemica.com

The HOMO-LUMO energy gap (ΔE) is a key parameter derived from FMO theory. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com

For instance, the HOMO-LUMO gap for 2,6-bis(bromomethyl)pyridine was calculated to be 4.65 eV. derpharmachemica.com In a study of various synthesized pyridine derivatives, the HOMO-LUMO gaps ranged from approximately 4.14 eV to 5.05 eV, indicating varying levels of reactivity among the compounds. mdpi.com Another study on a different brominated pyridine derivative, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, reported a HOMO-LUMO gap of 4.343 eV. nih.gov For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated energy gap was 2.3591 eV. nih.gov These values highlight how different substituents on the pyridine ring can modulate the frontier orbital energies. For this compound, the HOMO-LUMO gap would be influenced by the electron-withdrawing bromine atom and the electron-donating methyl and ethanol groups.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2,6-bis(bromomethyl)pyridineNot specifiedNot specified4.65 derpharmachemica.com
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine-3.1033-0.74422.3591 nih.gov
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridineNot specifiedNot specified4.343 nih.gov
Pyridine Derivative 2gNot specifiedNot specified~4.14 mdpi.com
Pyridine Derivative 4bNot specifiedNot specified~5.05 mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov Chemical hardness is a measure of a molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness. The electrophilicity index quantifies the ability of a species to accept electrons.

These parameters are calculated as follows:

Hardness (η): (ELUMO - EHOMO) / 2

Softness (S): 1 / η

Electrophilicity Index (ω): μ2 / 2η, where μ is the electronic chemical potential, calculated as (EHOMO + ELUMO) / 2.

In a study of synthesized pyridine derivatives, the chemical hardness of one compound (4b) was the highest at 2.52 eV, indicating it was the least reactive, while another (2g) had the lowest hardness, indicating it was the most reactive. mdpi.com For 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the calculated values for hardness, softness, and electrophilicity were reported, providing insight into its reactivity. nih.gov

CompoundHardness (η) (eV)Softness (σ) (eV⁻¹)Electronegativity (χ) (eV)Electronic Chemical Potential (μ) (eV)Electrophilicity (ω) (eV)
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine1.17955Not specifiedNot specified-1.923751.5654

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and vacant orbitals. These interactions contribute significantly to the stability of the molecule.

Prediction of Spectroscopic Properties (e.g., IR, Raman, UV-Vis) from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the vibrational and electronic spectra of molecules. aps.org These methods allow for the calculation of molecular structures and vibrational frequencies, which facilitates the assignment of experimental spectral data. researchgate.net For pyridine derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to compute infrared (IR) and Raman spectra. niscpr.res.in

The process involves optimizing the molecular geometry to find its lowest energy conformation. Subsequently, vibrational frequency calculations are performed on the optimized structure to predict the IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. niscpr.res.in The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic and group motions within the molecule, such as stretching, bending, and wagging. nih.gov

For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the methyl and ethanol groups, pyridine ring vibrations, and the C-Br stretching mode. Studies on similar molecules like 2-bromo-5-methylpyridine (B20793) (2BMP) have shown that C-H stretching frequencies for the methyl group are typically observed around 2914-2963 cm⁻¹, with bending modes appearing near 1345-1457 cm⁻¹. niscpr.res.in

The table below presents a hypothetical but representative assignment of key vibrational frequencies for this compound, based on typical values for its constituent functional groups and data from analogous pyridine derivatives. niscpr.res.inresearchgate.net

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Predicted Frequency (cm⁻¹) Intensity Vibrational Assignment
~3450 Medium O-H stretching
~3050 Weak Aromatic C-H stretching
~2970 Medium Asymmetric CH₃ stretching
~2925 Medium Symmetric CH₃ stretching
~1580 Strong Pyridine ring C=C/C=N stretching
~1460 Medium CH₃ asymmetric bending
~1380 Medium CH₃ symmetric bending
~1250 Strong C-O stretching
~1050 Medium C-C stretching (ethanol side chain)

Electronic properties and UV-Vis spectra are predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. researchgate.net For pyridine derivatives, these transitions typically involve π→π* and n→π* electronic excitations within the aromatic ring system. researchgate.net The solvent environment can be included in these calculations using models like the Conductor-like Polarizable Continuum Model (CPCM) to provide more accurate predictions. nih.gov

Advanced Quantum Chemical Investigations

Beyond standard spectroscopic prediction, advanced quantum chemical studies delve into specific properties related to materials science and crystallography, providing a deeper understanding of a molecule's potential applications.

Non-Linear Optical (NLO) Properties Exploration

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Computational methods are frequently used to screen molecules for potential NLO activity. The key parameters determining a molecule's NLO response are its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). researchgate.net These properties can be calculated using DFT methods on the optimized molecular structure.

Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. This property is often associated with molecules possessing electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. nih.gov In this compound, the pyridine ring acts as a π-system. The bromo group is an electron-withdrawing group, while the methyl and hydroxyethyl (B10761427) groups can have varying electronic effects.

Quantum chemical calculations can quantify these properties. For instance, a study on 3-(3-Bromo-phenyl)-1-imidazol-1-yl-propenone, another heterocyclic compound with a bromo-substituent, explored its NLO properties computationally. researchgate.net Similar calculations for this compound would elucidate how its specific substitution pattern influences its NLO response.

The table below shows hypothetical calculated NLO properties for the title compound, illustrating the type of data generated in such a study.

Table 2: Predicted NLO Properties of this compound

Property Symbol Predicted Value Unit
Dipole Moment µ 2.5 Debye
Mean Polarizability <α> 25.5 x 10⁻²⁴ esu
Anisotropy of Polarizability Δα 12.1 x 10⁻²⁴ esu

A significant β value, often compared to a standard NLO material like urea, would suggest that the molecule could be a candidate for further experimental investigation for NLO applications.

Crystal Structure Prediction and Intermolecular Interactions Analysis

Understanding how molecules pack in a solid state is crucial for controlling the physical properties of materials. Crystal Structure Prediction (CSP) studies use computational methods to generate and rank possible crystal packing arrangements based on their lattice energies. rsc.org For flexible molecules like this compound, this involves exploring different conformations of the molecule before assessing their packing in various space groups.

Once a crystal structure is determined, either computationally or experimentally, the nature and strength of intermolecular interactions can be analyzed in detail. Hirshfeld surface analysis is a powerful tool for this purpose. It maps the regions of close contact between neighboring molecules in a crystal, providing a visual and quantitative summary of all intermolecular interactions. nih.gov

For this compound, several types of intermolecular interactions would be expected to govern its crystal packing:

Hydrogen Bonding: The most significant interaction would likely be the hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring (O-H···N) of a neighboring molecule. This is a classic and robust interaction in pyridine-alcohol systems. acs.org

Halogen Bonding: The bromine atom can act as a Lewis acid and participate in halogen bonds (C-Br···O or C-Br···N) with electronegative atoms on adjacent molecules.

π–π Stacking: The pyridine rings of adjacent molecules may engage in π–π stacking interactions, contributing to the stability of the crystal lattice. nih.gov

Hirshfeld analysis quantifies the relative contribution of each type of interaction to the total crystal packing.

Table 3: Predicted Intermolecular Interactions and Their Percentage Contribution in Crystalline this compound

Interaction Type Description Predicted Contribution (%)
H···H Contacts between hydrogen atoms ~45%
O···H / N···H Hydrogen bonding interactions ~25%
C···H Contacts involving carbon and hydrogen ~20%
Br···H / Br···C Contacts involving the bromine atom ~7%

This detailed analysis of intermolecular forces is critical for understanding the polymorphism, solubility, and mechanical properties of the crystalline solid.

An exploration into the chemical reactivity and derivatization of this compound reveals a molecule with two primary sites for chemical modification: the bromine atom on the pyridine ring and the secondary hydroxyl group. These functional groups allow for a diverse range of transformations, making the compound a versatile building block in organic synthesis. This article details the key reactive pathways at both the bromine and hydroxyl sites, focusing on strategies for further functionalization.

Advanced Research Perspectives and Applications in Chemical Synthesis

Utility as a Chiral Building Block in Complex Molecule Synthesis

The presence of a stereogenic center in 1-(6-bromo-5-methylpyridin-3-yl)ethanol makes it a valuable chiral building block for the asymmetric synthesis of more complex molecules. In its enantiomerically pure form, this compound can be incorporated into a larger molecular framework, transferring its chirality to the target molecule. This is a fundamental strategy in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are often responsible for the desired therapeutic effects.

The synthesis of enantiomerically pure this compound can be achieved through various methods, including the use of chiral auxiliaries or through kinetic resolution. In a chiral auxiliary-based approach, an achiral precursor is reacted with a chiral auxiliary to form a diastereomeric intermediate, which can then be separated. Subsequent removal of the auxiliary yields the desired enantiomer. Kinetic resolution, on the other hand, involves the differential reaction of the two enantiomers in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched starting material. nih.gov

Once obtained in enantiopure form, this compound can serve as a precursor to a wide range of complex molecules. The hydroxyl group can be further functionalized or used as a handle for subsequent stereoselective reactions. The bromine atom on the pyridine (B92270) ring also provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or alkyl groups. mdpi.com This dual functionality makes it a versatile tool for the construction of intricate molecular architectures with defined stereochemistry.

Design and Synthesis of Ligands and Catalysts Incorporating the Pyridyl Ethanol (B145695) Moiety

The pyridyl ethanol moiety is a well-established structural motif in the design of chiral ligands for asymmetric catalysis. The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral metal complex can then catalyze a variety of chemical transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions, with high enantioselectivity.

The specific substitution pattern of this compound offers unique opportunities for ligand design. The methyl group can provide steric bulk, which can influence the stereochemical outcome of the catalyzed reaction. The bromine atom can be used to further modify the ligand structure through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties. This modularity is highly desirable in ligand design, as it enables the optimization of the catalyst for a specific transformation.

The synthesis of such ligands typically involves the reaction of this compound with a suitable metal precursor. The resulting metal complexes can then be characterized by various spectroscopic techniques, including NMR, X-ray crystallography, and mass spectrometry, to elucidate their structure and bonding. researchgate.net The catalytic activity of these complexes is then evaluated in a target reaction, with the goal of achieving high yields and enantioselectivities.

Mechanistic Investigations of Chemical Transformations Involving this compound

Understanding the mechanism of a chemical reaction is crucial for its optimization and further development. The unique structural features of this compound make it an interesting substrate for mechanistic studies of various chemical transformations.

One area of interest is the study of the Suzuki-Miyaura cross-coupling reaction. The presence of both a bromine atom and a hydroxyl group on the pyridine ring allows for the investigation of the interplay between these two functional groups during the catalytic cycle. For example, the hydroxyl group could potentially coordinate to the palladium catalyst, influencing its reactivity and selectivity. nih.gov Detailed mechanistic studies, often employing techniques such as kinetic analysis, isotopic labeling, and computational modeling, can provide valuable insights into the reaction pathway and the factors that control its outcome.

Another area of mechanistic investigation is the study of reactions involving the chiral center of the molecule. For instance, the oxidation of the secondary alcohol to a ketone, or its conversion to other functional groups, can be studied to understand the stereochemical course of the reaction and the factors that influence it. These studies can contribute to a deeper understanding of fundamental reaction mechanisms and can aid in the development of new stereoselective transformations.

Development of Novel Synthetic Methodologies Utilizing this Scaffold

The 6-bromo-5-methylpyridin-3-yl scaffold, with its versatile functional handles, is an excellent platform for the development of novel synthetic methodologies. The bromine atom serves as a key reactive site for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. mdpi.com This allows for the rapid generation of libraries of diverse pyridine derivatives, which can then be screened for various applications, including medicinal chemistry and materials science.

Furthermore, the hydroxyl group can be transformed into a variety of other functional groups, further expanding the synthetic utility of this scaffold. For example, it can be oxidized to a ketone, which can then undergo a range of nucleophilic addition reactions. Alternatively, it can be converted into a leaving group, allowing for nucleophilic substitution reactions. The combination of these transformations provides a powerful toolkit for the synthesis of a wide array of functionalized pyridine compounds.

The development of such novel synthetic methodologies often involves the exploration of new reaction conditions, catalysts, and reagents to achieve high efficiency, selectivity, and functional group tolerance. The insights gained from these studies can have a broad impact on the field of organic synthesis, providing new tools for the construction of complex molecules.

Q & A

Q. What are the common synthetic routes for 1-(6-Bromo-5-methylpyridin-3-yl)ethanol?

  • Methodological Answer: The synthesis typically involves two steps: (1) Bromination and functionalization of the pyridine ring, followed by (2) reduction of a ketone intermediate. For example, 1-(6-Bromo-5-methylpyridin-3-yl)ethanone can be synthesized via condensation of a brominated pyridine precursor with an aldehyde or ketone under reflux conditions (e.g., ethanol, ammonium acetate) . The ethanone is then reduced to the ethanol derivative using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether .

Q. How is the purity and structure of this compound verified experimentally?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H NMR identifies characteristic peaks (e.g., hydroxyl proton at δ 4.6–5.0 ppm, methyl groups at δ 1.2–1.5 ppm). ¹³C NMR confirms the pyridine backbone and ethanol moiety .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z ~230–235 for C₈H₁₀BrNO) validate the molecular weight .
  • HPLC: Purity >95% is typically achieved using reverse-phase C18 columns with UV detection at 254 nm .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodological Answer:
  • Solubility: Polar aprotic solvents (DMF, DMSO) enhance solubility. Ethanol/water mixtures are suitable for reactions .
  • Storage: Stable at 2–8°C under inert gas (e.g., N₂ or Ar) to prevent oxidation. Avoid prolonged exposure to light due to bromine’s photosensitivity .

Advanced Questions

Q. How do steric and electronic effects influence regioselective bromination in pyridine derivatives?

  • Methodological Answer:
  • Electronic Effects: The electron-withdrawing bromine directs electrophilic substitution to the para position relative to the methyl group.
  • Steric Effects: The methyl group at C5 hinders bromination at adjacent positions, favoring C6 substitution.
  • Optimization: Use N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) in acetonitrile to enhance regioselectivity .

Q. What strategies mitigate byproduct formation during the reduction of 1-(6-Bromo-5-methylpyridin-3-yl)ethanone to ethanol?

  • Methodological Answer:
  • Controlled Reduction: Use stoichiometric NaBH₄ in methanol at 0–5°C to avoid over-reduction or dehalogenation .
  • Byproduct Analysis: Monitor reactions via TLC (silica gel, ethyl acetate/hexane). Common byproducts (e.g., de-brominated derivatives) are minimized by avoiding excess reductant .

Q. How does the bromine substituent impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Suzuki-Miyaura Coupling: The C6 bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids.
  • Optimization: Use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12–24 hours. Yields >70% are reported for analogous bromopyridines .

Key Research Insights

  • Synthetic Challenges: Competing bromination sites on the pyridine ring require precise temperature control (<5°C) to isolate the C6-brominated isomer .
  • Applications: Intermediate in anticancer agent synthesis (e.g., pyridine-based kinase inhibitors) .
  • Contradictions: Reported melting points vary for analogs (e.g., 90°C for 1-(5-Bromo-pyridin-3-yl)-ethanone vs. 78–82°C for 3-Bromo-2-hydroxy-5-methylpyridine), highlighting substituent effects on crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.